molecular formula C10H12BrNO B8355206 4-(N-acetyl-N-methylamino)benzyl bromide

4-(N-acetyl-N-methylamino)benzyl bromide

Cat. No.: B8355206
M. Wt: 242.11 g/mol
InChI Key: UYGALCKENSMNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-Acetyl-N-methylamino)benzyl bromide is a specialized chemical reagent primarily utilized as a derivatizing agent in analytical chemistry. Its core research value lies in its ability to react with tertiary amines to form quaternary ammonium salts, a transformation that is crucial for the analysis of complex molecules. This reaction, as demonstrated with analogous benzyl bromide derivatives, enables the sensitive detection and quantification of compounds via techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection . The benzyl bromide moiety acts as an active alkyl halide, facilitating nucleophilic substitution. This introduces a chromophore (the 4-(N-acetyl-N-methylamino)benzyl group) into the target molecule, which can enhance its UV absorbance properties and improve chromatographic behavior. This makes it an invaluable tool for researchers developing methods to analyze pharmaceuticals, natural products, and other biologically relevant tertiary amines in complex mixtures. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

N-[4-(bromomethyl)phenyl]-N-methylacetamide

InChI

InChI=1S/C10H12BrNO/c1-8(13)12(2)10-5-3-9(7-11)4-6-10/h3-6H,7H2,1-2H3

InChI Key

UYGALCKENSMNJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)CBr

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-(N-acetyl-N-methylamino)benzyl bromide via nucleophilic substitution?

  • Methodology : The compound can be synthesized by reacting N-acetyl-N-methylaminobenzyl alcohol with hydrobromic acid (HBr) or via alkylation of the corresponding amine precursor. Key parameters include:

  • Solvent : Dichloromethane (DCM) or ethanol/water mixtures are effective for balancing reactivity and solubility .

  • Base : K₂CO₃ or NaOH (1.2–1.5 equiv.) facilitates deprotonation and accelerates substitution .

  • Temperature : 25–40°C optimizes reaction kinetics without promoting side reactions.

  • Yield : Typical yields range from 65–80% under these conditions .

    Reagent Solvent Temperature Yield (%)
    HBr (48%)DCM25–40°C65–80
    K₂CO₃/NaOHEtOH/H₂O25–40°C70–75

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 2.0–2.2 ppm (N-acetyl methyl) and δ 3.1–3.3 ppm (N-methyl group) confirm substitution patterns. Aromatic protons appear as multiplet signals between δ 7.2–7.5 ppm .
  • ¹³C NMR : Carbonyl resonance near δ 170 ppm verifies the acetyl group .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ at m/z 256.05) .
    • Infrared (IR) Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-Br) validate functional groups .

Advanced Research Questions

Q. How does the N-acetyl-N-methylamino substituent influence the reactivity of benzyl bromide derivatives in Suzuki-Miyaura cross-coupling reactions?

  • Mechanistic Insight : The electron-donating N-acetyl-N-methylamino group increases electron density on the benzene ring, potentially slowing oxidative addition with palladium catalysts. Comparative studies with electron-withdrawing substituents (e.g., nitro groups) show a 20–30% reduction in coupling efficiency .
  • Experimental Design :

  • Use Pd(PPh₃)₄ as a catalyst and vary aryl boronic acids to assess electronic effects.
  • Monitor reaction progress via HPLC and compare yields with control substrates (e.g., 4-nitrobenzyl bromide) .

Q. What computational strategies predict the binding affinity of this compound derivatives to kinase targets?

  • Approach :

Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase).

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

QSAR Modeling : Corolate substituent electronic parameters (Hammett σ) with inhibitory activity .

  • Key Finding : The acetyl group enhances hydrogen bonding with Lys721 in EGFR, but steric bulk from the methyl group reduces binding by 15% compared to unsubstituted analogs .

Q. How do halogen substituents (Br vs. Cl) affect the stability and solubility of benzyl bromide derivatives in aqueous media?

  • Comparative Analysis :

  • Stability : Bromine’s higher electronegativity increases susceptibility to hydrolysis. This compound degrades 2× faster in pH 7.4 buffer than its chloro analog .
  • Solubility : LogP values (Br: 2.3 vs. Cl: 1.9) indicate brominated derivatives are less water-soluble, necessitating co-solvents like DMSO for biological assays .

Data Contradiction Analysis

Q. Discrepancies in reported yields for alkylation reactions of benzyl bromide derivatives: How to resolve?

  • Root Cause : Variations in base strength (e.g., NaOH vs. K₂CO₃) and solvent polarity (DCM vs. EtOH) alter reaction equilibria.
  • Resolution Strategy :

  • Conduct a Design of Experiments (DoE) to optimize base/solvent combinations.
  • Use in-situ FTIR to monitor intermediate formation and identify side products (e.g., elimination byproducts) .

Methodological Recommendations

  • Synthetic Optimization : Replace DCM with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
  • Biological Assays : Prioritize derivatives with reduced steric hindrance (e.g., replacing N-methyl with smaller groups) to enhance target engagement .

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